molecular formula C11H14N2O2 B13263572 4-Amino-3-(cyclobutylamino)benzoic acid

4-Amino-3-(cyclobutylamino)benzoic acid

Cat. No.: B13263572
M. Wt: 206.24 g/mol
InChI Key: NNVUAYPZXHHENA-UHFFFAOYSA-N
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Description

4-Amino-3-(cyclobutylamino)benzoic acid is an organic compound with the molecular formula C11H14N2O2 It is a derivative of benzoic acid, featuring an amino group at the fourth position and a cyclobutylamino group at the third position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-(cyclobutylamino)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve the reduction of 4-nitrobenzoic acid derivatives followed by amination. The process includes steps such as nitration, reduction, and subsequent amination under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-(cyclobutylamino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the amino group to a nitro group under strong oxidizing conditions.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted benzoic acids .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Amino-3-(cyclobutylamino)benzoic acid involves its interaction with biological molecules. It can inhibit the synthesis of folic acid in bacteria by competing with para-aminobenzoic acid for binding to the enzyme pteridine synthetase. This inhibition disrupts the folic acid pathway, leading to antimicrobial effects .

Comparison with Similar Compounds

Uniqueness: 4-Amino-3-(cyclobutylamino)benzoic acid is unique due to the presence of the cyclobutylamino group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

4-amino-3-(cyclobutylamino)benzoic acid

InChI

InChI=1S/C11H14N2O2/c12-9-5-4-7(11(14)15)6-10(9)13-8-2-1-3-8/h4-6,8,13H,1-3,12H2,(H,14,15)

InChI Key

NNVUAYPZXHHENA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NC2=C(C=CC(=C2)C(=O)O)N

Origin of Product

United States

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